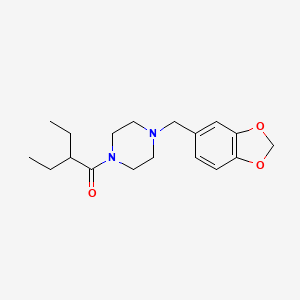

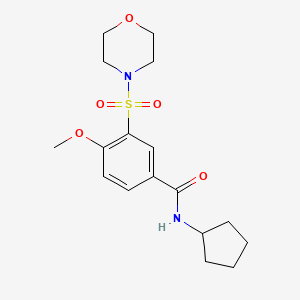

N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide” is a chemical compound. Based on its name, it likely contains a benzamide group, which is a carboxamide derived from benzoic acid. It also appears to have a methoxy group (-OCH3), a morpholinylsulfonyl group, and a cyclopentyl group attached to the benzene ring .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo reactions typical of carboxamides, such as hydrolysis. The methoxy group might be susceptible to demethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. Factors influencing these properties include the size and shape of the molecule, the functional groups present, and the overall polarity .科学的研究の応用

Glucokinase Activation

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide: has been investigated as a potential glucokinase activator. Glucokinase plays a crucial role in glucose homeostasis by regulating glucose uptake and metabolism in the liver and pancreas. Activation of glucokinase can enhance insulin secretion and improve glycemic control, making it a promising target for diabetes treatment .

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of this compound. Specifically, derivatives of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide have demonstrated potent activity against Mycobacterium tuberculosis. These compounds exhibit MIC values significantly lower than the standard drug pyrazinamide (PZA), making them potential candidates for tuberculosis therapy .

Anti-Inflammatory Effects

In vitro evaluations have indicated that certain nitro benzamide derivatives, including this compound, possess anti-inflammatory activity. Researchers have studied their effects on inflammatory pathways, suggesting their potential use in managing inflammatory conditions .

Hepatitis B Virus Nucleocapsid Inhibition

The crystal structure of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has been investigated in the context of inhibiting the assembly of hepatitis B virus (HBV) nucleocapsids. Understanding its interactions with viral components may lead to novel antiviral strategies .

Gastroesophageal Reflux Disease (GERD) Treatment

While not directly related to the compound itself, studies have explored the use of metoclopramide (a derivative of benzamide) for treating gastroesophageal reflux disease (GERD) in infants. Although not the same compound, this research highlights the broader relevance of benzamide derivatives in clinical contexts .

Crystallography and Structural Insights

The crystal structure of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has been determined, providing valuable insights into its molecular arrangement. The compound adopts a specific conformation, which influences its biological activity. Researchers continue to explore its crystallographic properties .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-cyclopentyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-23-15-7-6-13(17(20)18-14-4-2-3-5-14)12-16(15)25(21,22)19-8-10-24-11-9-19/h6-7,12,14H,2-5,8-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEOGCXLMNYBPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)

![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)

![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)

![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)

![N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5876881.png)

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B5876908.png)

![4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5876916.png)